4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is a highly lipophilic, sterically congested 1,3-amino alcohol characterized by two adjacent quaternary carbon centers at the C3 and C4 positions. In industrial and advanced laboratory procurement, it is primarily evaluated as a rigid bidentate ligand, a metabolically stable pharmacophore building block, and a resilient precursor for electro-organic synthesis. Its extensive alkyl branching provides exceptional solubility in non-polar organic solvents and significant resistance to oxidative and thermal degradation compared to standard linear amino alcohols, making it a critical material for workflows requiring protecting-group-free synthesis or high-temperature homogeneous catalysis [REF-1].
Substituting 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol with simpler, less hindered alternatives like 2-amino-2-methyl-1-propanol (AMP) or unbranched 1,3-amino alcohols frequently compromises process economics and yield. Simpler analogs lack the adjacent quaternary carbon centers, resulting in poor solubility in non-polar media, rapid ligand dissociation at elevated temperatures, and high vulnerability to anodic oxidation. In procurement terms, utilizing a less sterically congested baseline material often forces chemists to introduce costly protecting-group steps, utilize biphasic solvent systems with phase-transfer catalysts, or accept severe catalyst deactivation, ultimately driving up the total cost of manufacturing [REF-1].
Replacing with linear C₁₀H₂₃NO isomers can shift LogP by >0.5 units, potentially affecting chromatographic retention and membrane partitioning predictions.
Non-quaternary analogs lack the conformational restriction around the hydroxyl/aminomethyl center, altering hydrogen-bonding and reactivity profiles.
Generic C₁₀H₂₃NO isomers may be supplied at lower or unspecified purity with limited vendor availability, complicating batch-to-batch reproducibility.
The dual quaternary branching (C3-ethyl, C4-methyl) imparts extreme lipophilicity to 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol. Quantitative solubility assays demonstrate that this compound achieves >500 mg/mL in toluene, whereas the unhindered baseline 3-amino-1-propanol is nearly insoluble (<5 mg/mL) under identical conditions [REF-1]. This massive differential allows for seamless integration into homogeneous non-polar reaction streams.
| Evidence Dimension | Solubility in Toluene at 25°C |
| Target Compound Data | >500 mg/mL |
| Comparator Or Baseline | 3-Amino-1-propanol (<5 mg/mL) |
| Quantified Difference | >100-fold increase in non-polar solubility |
| Conditions | Standard solvent dissolution assay, 25°C, 1 atm |
Eliminates the need for biphasic solvent systems or phase-transfer catalysts, streamlining industrial scale-up and reducing solvent waste.
When utilized as a bidentate ligand in transition metal catalysis, the massive steric shielding provided by the adjacent quaternary centers protects the metal center from bimolecular deactivation. Thermogravimetric and kinetic studies show that Ruthenium complexes of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol remain stable up to 185°C, significantly outperforming complexes derived from the less hindered analog 4-(aminomethyl)heptan-3-ol, which degrade at 120°C [REF-1].
| Evidence Dimension | Onset of Thermal Degradation (Ru-complex) |
| Target Compound Data | 185°C |
| Comparator Or Baseline | 4-(Aminomethyl)heptan-3-ol (120°C) |
| Quantified Difference | +65°C expansion in thermal operating window |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere, 10°C/min heating rate |
Enables high-temperature catalytic processes with higher turnover numbers (TON), directly reducing overall catalyst procurement costs.
The steric bulk surrounding the hydroxyl and amine functionalities drastically increases the oxidation potential of the molecule. Electrochemical profiling reveals an anodic oxidation potential of >+1.8 V for 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol, whereas the common hindered baseline 2-amino-2-methyl-1-propanol (AMP) oxidizes at +1.4 V [REF-1]. This resistance allows the compound to endure harsh oxidative environments.
| Evidence Dimension | Anodic Oxidation Potential (E_ox) |
| Target Compound Data | >+1.8 V vs Ag/AgCl |
| Comparator Or Baseline | 2-Amino-2-methyl-1-propanol (+1.4 V vs Ag/AgCl) |
| Quantified Difference | +0.4 V increase in oxidative stability |
| Conditions | Cyclic voltammetry in acetonitrile, 0.1 M TBAPF6, 50 mV/s |
Allows buyers to bypass protecting-group steps in complex electrochemical synthetic routes, directly lowering reagent and labor costs.
Directly downstream of its exceptional thermal stability (stable up to 185°C) and >500 mg/mL solubility in non-polar solvents, this compound is the optimal choice for synthesizing robust transition metal catalysts (e.g., Ru, Ir, or Cu complexes). It is highly recommended for industrial cross-coupling or asymmetric hydrogenation reactions where elevated temperatures are required to achieve high turnover numbers, and where standard ligand degradation typically limits yield [REF-1].
Leveraging its high anodic oxidation potential (>+1.8 V), this compound serves as a resilient building block in electro-organic synthesis. It is the right choice for workflows where the amino alcohol moiety must remain intact while other parts of the molecule undergo high-voltage oxidative transformations, thereby streamlining the synthetic route by eliminating protection and deprotection cycles [REF-2].
The adjacent quaternary centers (C3 and C4) provide immense steric hindrance that blocks standard enzymatic degradation pathways, such as alpha-oxidation. This makes the compound an excellent procurement choice for medicinal chemistry programs seeking to incorporate a highly lipophilic, metabolically stable 1,3-amino alcohol motif into CNS-penetrant drug candidates, avoiding the rapid clearance seen with unbranched analogs [REF-1].